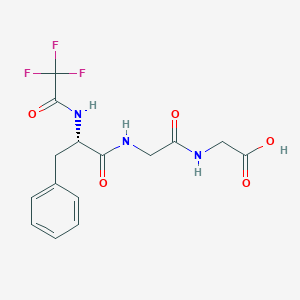
N-(Trifluoroacetyl)-L-phenylalanylglycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Trifluoroacetyl)-L-phenylalanylglycylglycine is a trifluoroacetylated peptide derivative. This compound is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the peptide chain. The trifluoroacetyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)-L-phenylalanylglycylglycine typically involves the trifluoroacetylation of the peptide. One common method is the reaction of the peptide with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and can be completed within a few hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can perform the stepwise addition of amino acids to build the peptide chain, followed by trifluoroacetylation using trifluoroacetic anhydride .
Chemical Reactions Analysis
Types of Reactions
N-(Trifluoroacetyl)-L-phenylalanylglycylglycine can undergo various chemical reactions, including:
Oxidation: The trifluoroacetyl group can be oxidized under strong oxidative conditions.
Reduction: Reduction of the trifluoroacetyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroacetyl group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
N-(Trifluoroacetyl)-L-phenylalanylglycylglycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study protein-peptide interactions and enzyme-substrate specificity.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Trifluoroacetyl)-L-phenylalanylglycylglycine involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the binding affinity of the peptide to its target by increasing the electron density on the peptide backbone. This can lead to stronger interactions with enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(Trifluoroacetyl)-L-phenylalanine: A simpler derivative with similar electron-withdrawing properties.
N-(Trifluoroacetyl)-glycylglycine: Another peptide derivative with a trifluoroacetyl group.
Uniqueness
N-(Trifluoroacetyl)-L-phenylalanylglycylglycine is unique due to its specific peptide sequence and the presence of the trifluoroacetyl group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
53184-62-6 |
|---|---|
Molecular Formula |
C15H16F3N3O5 |
Molecular Weight |
375.30 g/mol |
IUPAC Name |
2-[[2-[[(2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H16F3N3O5/c16-15(17,18)14(26)21-10(6-9-4-2-1-3-5-9)13(25)20-7-11(22)19-8-12(23)24/h1-5,10H,6-8H2,(H,19,22)(H,20,25)(H,21,26)(H,23,24)/t10-/m0/s1 |
InChI Key |
MZSPGRWWVOUOID-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




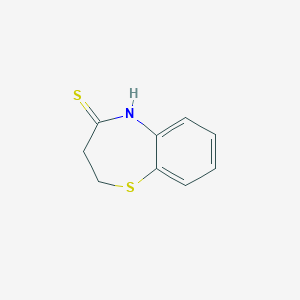
![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
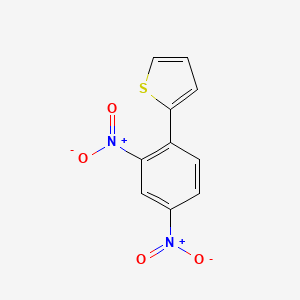
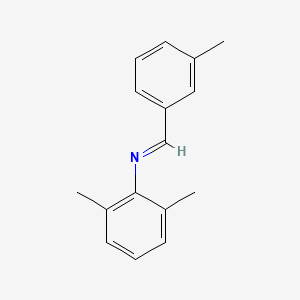
![4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate](/img/structure/B14632596.png)
![5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B14632597.png)

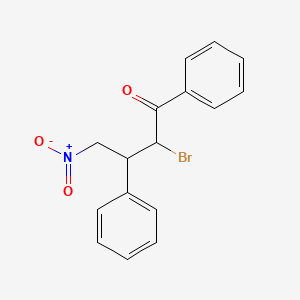
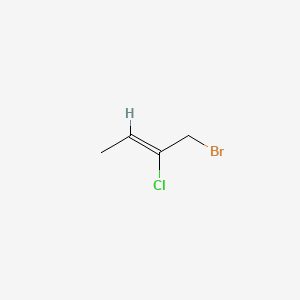
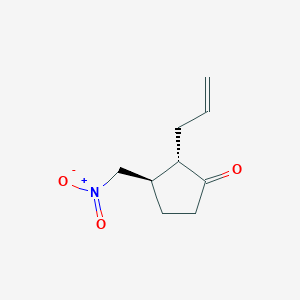

![{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol](/img/structure/B14632630.png)
